Cas no 2138036-11-8 (4-Methoxy-4-(trifluoromethyl)piperidine-1-carbonyl chloride)

4-Methoxy-4-(trifluoromethyl)piperidine-1-carbonyl chloride 化学的及び物理的性質
名前と識別子
-
- 4-methoxy-4-(trifluoromethyl)piperidine-1-carbonyl chloride
- 2138036-11-8
- EN300-1155309
- 4-Methoxy-4-(trifluoromethyl)piperidine-1-carbonyl chloride
-
- インチ: 1S/C8H11ClF3NO2/c1-15-7(8(10,11)12)2-4-13(5-3-7)6(9)14/h2-5H2,1H3
- InChIKey: NLKCVCUZHKEMKU-UHFFFAOYSA-N
- ほほえんだ: ClC(N1CCC(C(F)(F)F)(CC1)OC)=O
計算された属性
- せいみつぶんしりょう: 245.0430408g/mol
- どういたいしつりょう: 245.0430408g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 249
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.5Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
4-Methoxy-4-(trifluoromethyl)piperidine-1-carbonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1155309-1.0g |
4-methoxy-4-(trifluoromethyl)piperidine-1-carbonyl chloride |
2138036-11-8 | 1g |
$0.0 | 2023-06-09 |
4-Methoxy-4-(trifluoromethyl)piperidine-1-carbonyl chloride 関連文献
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
4-Methoxy-4-(trifluoromethyl)piperidine-1-carbonyl chlorideに関する追加情報
Recent Advances in the Application of 4-Methoxy-4-(trifluoromethyl)piperidine-1-carbonyl chloride (CAS: 2138036-11-8) in Chemical Biology and Pharmaceutical Research
The compound 4-Methoxy-4-(trifluoromethyl)piperidine-1-carbonyl chloride (CAS: 2138036-11-8) has recently gained significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and versatile applications. This trifluoromethyl-substituted piperidine derivative serves as a crucial building block in the synthesis of various bioactive molecules, particularly in the development of novel drug candidates targeting central nervous system (CNS) disorders and metabolic diseases. Recent studies have highlighted its role as a key intermediate in the preparation of potent enzyme inhibitors and receptor modulators.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient use of this compound in the synthesis of selective serotonin reuptake inhibitors (SSRIs) with improved blood-brain barrier permeability. The trifluoromethyl group was found to significantly enhance the metabolic stability of the resulting compounds, while the methoxy substitution pattern contributed to optimal receptor binding affinity. Researchers employed a novel coupling strategy using 4-Methoxy-4-(trifluoromethyl)piperidine-1-carbonyl chloride as the pivotal intermediate, achieving yields of over 85% in the critical acylation step.
In parallel developments, pharmaceutical companies have incorporated this building block into their drug discovery pipelines for neurodegenerative diseases. A recent patent application (WO2023056123) discloses its use in creating novel gamma-secretase modulators for Alzheimer's disease treatment. The compound's unique stereoelectronic properties, conferred by the trifluoromethyl group at the 4-position of the piperidine ring, were shown to be essential for maintaining the desired conformational geometry of the drug candidates.
From a synthetic chemistry perspective, significant progress has been made in optimizing the production of 4-Methoxy-4-(trifluoromethyl)piperidine-1-carbonyl chloride. A 2024 publication in Organic Process Research & Development describes an improved manufacturing process that reduces hazardous waste generation by 40% while maintaining high purity (>99.5%). This advancement addresses previous challenges associated with the handling of carbonyl chloride derivatives on an industrial scale.
The compound's mechanism of action as a reactive intermediate has been further elucidated through recent structural biology studies. Cryo-EM analysis of reaction intermediates has revealed that the carbonyl chloride moiety undergoes highly selective nucleophilic attack by amine groups in biological systems, making it particularly valuable for targeted drug conjugation strategies. This property has been exploited in the development of antibody-drug conjugates (ADCs) for cancer therapy, as reported in a recent Nature Biotechnology paper.
Looking forward, the pharmaceutical industry anticipates expanding applications of 4-Methoxy-4-(trifluoromethyl)piperidine-1-carbonyl chloride in PROTAC (Proteolysis Targeting Chimera) technology. Early-stage research indicates that its structural features may overcome current limitations in E3 ligase recruitment, potentially leading to more efficient targeted protein degradation systems. Several biotech startups have already initiated programs exploring this avenue, with preliminary results expected in late 2024.
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